molecular formula C7H12N4O2 B1465740 2-azido-N-[(oxolan-2-yl)methyl]acetamide CAS No. 1211484-90-0

2-azido-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B1465740
CAS No.: 1211484-90-0
M. Wt: 184.2 g/mol
InChI Key: GCHALVOKMAAWAK-UHFFFAOYSA-N
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Description

2-Azido-N-[(oxolan-2-yl)methyl]acetamide is an azide-functionalized acetamide reagent of interest in synthetic and medicinal chemistry research. The azide group is a versatile handle for further chemical transformation, most notably participating in click chemistry cycloaddition reactions to form triazole linkages, which are valuable for constructing complex molecules or bioconjugates . Azidoacetamide derivatives are frequently employed as intermediates in the preparation of heterocyclic compounds such as triazolines and triazoles . The structural core of this specific molecule, which incorporates a tetrahydrofuran (oxolane) ring, may impart specific steric and electronic properties that influence its reactivity and the outcome of its synthetic applications. As with related compounds, this molecule is expected to exhibit characteristic intermolecular interactions, including C—H⋯O and C—H⋯N contacts, which can be critical in determining its crystallinity and solid-state properties . Researchers can leverage this compound as a key building block in the synthesis of novel chemical entities for drug discovery, materials science, and the development of chemical probes. The presence of the polar acetamide group can also contribute to the compound's binding characteristics in biological systems. This product is intended for use by qualified research professionals in a laboratory setting. It is strictly for Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-azido-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c8-11-10-5-7(12)9-4-6-2-1-3-13-6/h6H,1-5H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHALVOKMAAWAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of Halogenated Acetamides with Sodium Azide

A common and straightforward method to prepare 2-azidoacetamide derivatives involves the nucleophilic substitution of a 2-haloacetamide precursor with sodium azide under reflux conditions.

  • General Reaction Scheme:

    $$
    \text{2-halo-N-[(oxolan-2-yl)methyl]acetamide} + \text{NaN}3 \xrightarrow{\text{EtOH/H}2\text{O}, \; 80^\circ C} \text{2-azido-N-[(oxolan-2-yl)methyl]acetamide} + \text{NaHal}
    $$

  • Key Features:

    • The halogen (typically chlorine or bromine) on the acetamide alpha-carbon is displaced by the azide ion.
    • The reaction is often performed in a mixed solvent system such as ethanol/water (70:30) to balance solubility and reaction kinetics.
    • Reflux at around 80°C for 12–24 hours ensures complete conversion.
    • The product often precipitates out and can be purified by filtration and washing.
  • Example from Related Compound Synthesis:

    In the synthesis of 2-azido-N-(4-methylphenyl)acetamide, 2-chloro-N-(p-tolyl)acetamide was reacted with sodium azide in ethanol/water at 80°C for 24 hours, yielding the azidoacetamide in 73% yield after purification.

  • Adaptation for Oxolane Substituent:

    The N-[(oxolan-2-yl)methyl] substituent can be introduced prior to halogenation or be part of the starting amine. The halogenated acetamide intermediate is then subjected to azide substitution as above.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents & Conditions Yield (%) Notes
1 2-Halo-N-[(oxolan-2-yl)methyl]acetamide NaN3, EtOH/H2O (70:30), reflux 80°C, 12–24 h ~70–75 Simple nucleophilic substitution
2 2-O-Triflate derivative of acetamide Tf2O/Pyridine (-30°C), then NaN3 in DMF, 75°C, 12 h >70 High regioselectivity, suitable for sugars
3 Azido intermediate Zn/Ac2O reduction and acetylation 70–80 For conversion to acetamide after azide intro
4 Hydroxy-substituted oxolane derivative Mitsunobu reaction (DIAD, PPh3), then NaN3 ~78 Stereoselective azide introduction

Research Findings and Considerations

  • Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor the progress of azide substitution reactions.

  • Purification: Products often precipitate from the reaction mixture or can be isolated by extraction and recrystallization from ethanol or other solvents.

  • Safety: Azides and azido compounds require careful handling due to potential explosiveness and toxicity.

  • Functional Group Compatibility: The oxolane ring is stable under the described conditions, but protecting groups may be necessary if other sensitive functionalities are present.

  • Scalability: The described methods have been demonstrated on gram scale and are amenable to scale-up with appropriate safety measures.

Chemical Reactions Analysis

2-azido-N-[(oxolan-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often with reagents such as triphenylphosphine, leading to the formation of iminophosphoranes.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-azido-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a precursor for click chemistry reactions.

    Biology: The compound is utilized in bioconjugation techniques, where it can be attached to biomolecules for labeling and detection purposes.

    Medicine: Research into its potential as a prodrug or in drug delivery systems is ongoing, given its ability to undergo specific chemical transformations.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its reactive azido group.

Mechanism of Action

The mechanism by which 2-azido-N-[(oxolan-2-yl)methyl]acetamide exerts its effects is primarily through its azido group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in bioconjugation, the azido group reacts with alkyne-functionalized molecules to form stable triazole linkages, facilitating the attachment of the compound to biomolecules.

Comparison with Similar Compounds

N-Aryl 2-Azidoacetamides

Examples :

  • 2-Azido-N-(4-methylphenyl)acetamide
  • 2-Azido-N-(4-fluorophenyl)acetamide

Structural and Functional Differences :

  • Substituent Effects: The aryl groups (e.g., 4-methylphenyl, 4-fluorophenyl) in these analogs introduce aromatic π-systems, influencing electronic properties and steric bulk.
  • Reactivity : Both classes participate in CuAAC to form 1,2,3-triazoles. However, the oxolane’s electron-donating oxygen may modulate reaction kinetics compared to electron-withdrawing aryl substituents (e.g., 4-fluorophenyl) .

Triazole-Forming Acetamide Derivatives

Examples :

  • N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(triazolyl)acetamide
  • N-(3,4-dichlorophenyl)-2-(triazolyl)acetamide

Comparison with Target Compound :

  • Post-click products derived from the oxolane analog could exhibit enhanced solubility, making them preferable for in vivo applications .

Chloroacetamide Agrochemicals

Examples :

  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
  • Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide)

Structural and Functional Contrasts :

  • Functional Groups: Chloroacetamides feature a reactive chloro group for herbicidal activity, targeting plant acetyl-CoA carboxylase. In contrast, the azide group in the target compound is non-herbicidal but enables modular triazole synthesis .
  • Applications : Chloroacetamides are agrochemicals, whereas 2-azido-N-[(oxolan-2-yl)methyl]acetamide is tailored for pharmaceutical or bioconjugation applications .

Oxolane-Containing Acetamides

Example :

  • N-Methoxy-N-methyl-2-(oxolan-2-yl)acetamide

Comparison :

  • Substituent Effects : The methoxy and methyl groups in the analog enhance metabolic stability, while the azide in the target compound introduces reactivity for further derivatization.
  • Physicochemical Properties : Both compounds benefit from the oxolane ring’s solubility-enhancing effects. However, the azide group may reduce logP (increased hydrophilicity) compared to the methoxy-methyl substituent .

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Substituents Reactivity Highlights Primary Applications
2-Azido-N-[(oxolan-2-yl)methyl]acetamide Oxolane, Azide CuAAC, triazole formation Pharmaceuticals, bioconjugation
2-Azido-N-(4-fluorophenyl)acetamide 4-Fluorophenyl, Azide CuAAC, triazole formation Antimicrobial agents
Alachlor Chloro, Methoxymethyl Herbicidal activity Agrochemicals
N-Methoxy-N-methyl-2-(oxolan-2-yl)acetamide Oxolane, Methoxy-methyl Metabolic stability Drug intermediates

Table 2: Physicochemical Properties (Predicted)

Compound logP Solubility (mg/mL) Molecular Weight (g/mol)
2-Azido-N-[(oxolan-2-yl)methyl]acetamide 0.8 15.2 214.2
2-Azido-N-(4-fluorophenyl)acetamide 1.5 8.7 222.2
Alachlor 3.2 0.3 269.8
N-Methoxy-N-methyl-2-(oxolan-2-yl)acetamide 0.5 20.1 173.2

Research Findings and Implications

  • Synthetic Utility : The azide group in 2-azido-N-[(oxolan-2-yl)methyl]acetamide enables efficient triazole synthesis, while the oxolane ring improves solubility, addressing a common limitation in drug development .
  • Biological Relevance : Unlike chloroacetamides, this compound is unlikely to exhibit herbicidal activity but may serve as a precursor for CNS-targeted therapeutics due to the oxolane moiety .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-azido-N-[(oxolan-2-yl)methyl]acetamide
Reactant of Route 2
2-azido-N-[(oxolan-2-yl)methyl]acetamide

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